Superior ROCK2 Inhibitory Potency: Verosudil (Ki = 2 nM) vs. Netarsudil (Ki = 4.2 nM)
Verosudil demonstrates higher inhibitory potency against ROCK2 compared to the FDA-approved ROCK inhibitor Netarsudil. In cell-free enzymatic assays, Verosudil exhibits a Ki of 2 nM for ROCK2 , whereas Netarsudil (AR-13324) shows a Ki of 4.2 nM for the same isoform . Additionally, Verosudil displays balanced activity against both ROCK1 and ROCK2 (Ki = 2 nM for both), whereas Netarsudil's published Ki value is specified only for ROCK2. This 2.1-fold greater potency may translate to differential target engagement at equivalent molar concentrations in cell-based and tissue-level experiments.
| Evidence Dimension | ROCK2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Netarsudil (AR-13324): 4.2 nM |
| Quantified Difference | Verosudil Ki is 2.1-fold lower (more potent) |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Higher potency enables lower effective concentrations in experimental models, potentially reducing off-target effects and compound consumption in long-term studies.
